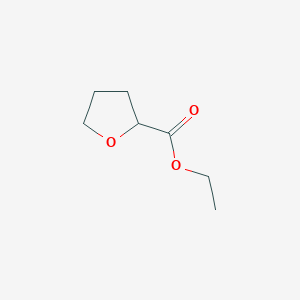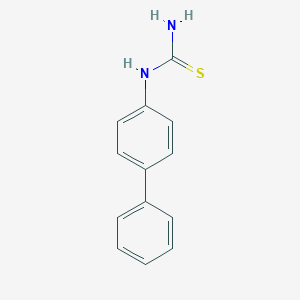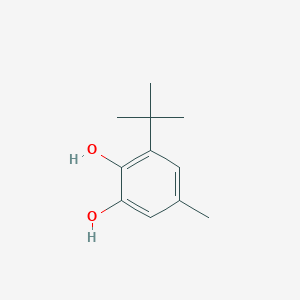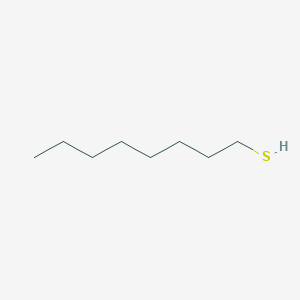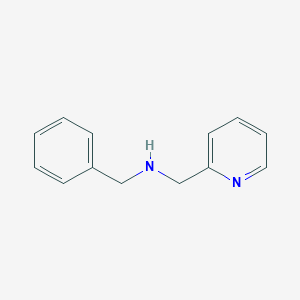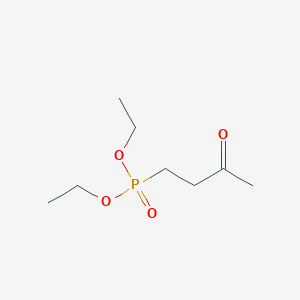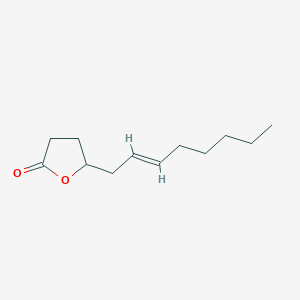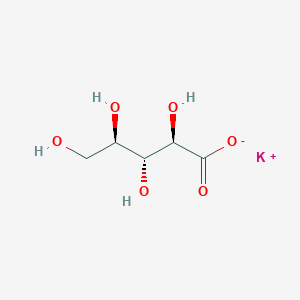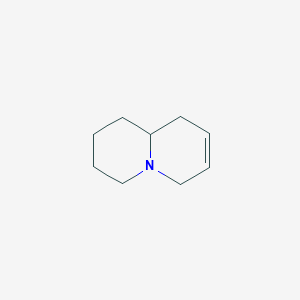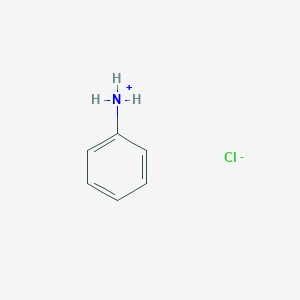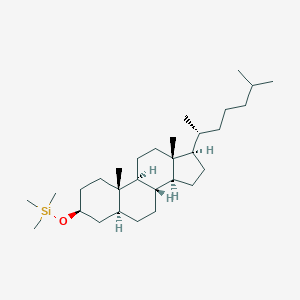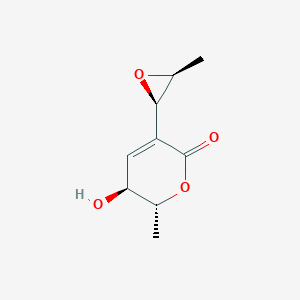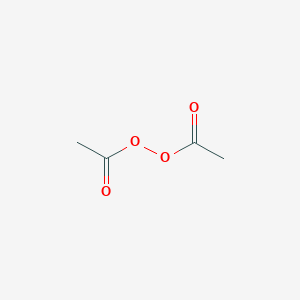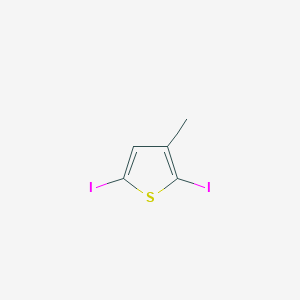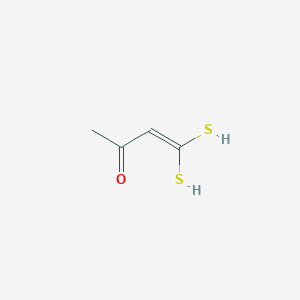
4,4-Bis(sulfanyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(sulfanyl)but-3-en-2-one is a chemical compound with the molecular formula C6H8O2S2. It is also known as 2,3-bis(mercaptomethyl)-1,4-butadiene or BMDB. This compound has been the subject of scientific research due to its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 4,4-Bis(sulfanyl)but-3-en-2-one is not well understood. However, it has been suggested that it may act through the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been suggested that it may inhibit acetylcholinesterase by binding to the active site of the enzyme.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,4-Bis(sulfanyl)but-3-en-2-one have been investigated in various studies. In one study, it was found to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In another study, it was found to inhibit acetylcholinesterase activity in vitro. However, its effects on other biochemical and physiological processes are not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using 4,4-Bis(sulfanyl)but-3-en-2-one in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize using the reaction of 2-butyn-1-ol with thiourea and sodium hydroxide. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the scientific research on 4,4-Bis(sulfanyl)but-3-en-2-one. One direction is the investigation of its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is the synthesis of new compounds using 4,4-Bis(sulfanyl)but-3-en-2-one as a building block, and the evaluation of their biological activities. Additionally, the development of new methods for the synthesis of 4,4-Bis(sulfanyl)but-3-en-2-one and its derivatives may also be an area of future research.
Synthesis Methods
The synthesis of 4,4-Bis(sulfanyl)but-3-en-2-one can be achieved through several methods, including the reaction of 2-butyn-1-ol with thiourea and sodium hydroxide, the reaction of 2-bromo-1-butene with sodium thiolate, and the reaction of 2-butyn-1-ol with hydrogen sulfide and sodium hydroxide. Among these methods, the reaction of 2-butyn-1-ol with thiourea and sodium hydroxide is the most commonly used method for synthesizing 4,4-Bis(sulfanyl)but-3-en-2-one.
Scientific Research Applications
4,4-Bis(sulfanyl)but-3-en-2-one has been used in various scientific research applications, such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it has been used as a building block for the synthesis of various compounds, such as thiazoles, thiophenes, and thiazolidinones. In material science, it has been used as a precursor for the synthesis of metal sulfide nanoparticles. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as an inhibitor of acetylcholinesterase.
properties
CAS RN |
17666-68-1 |
|---|---|
Product Name |
4,4-Bis(sulfanyl)but-3-en-2-one |
Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
(Z)-3-hydroxybut-2-enedithioic acid |
InChI |
InChI=1S/C4H6OS2/c1-3(5)2-4(6)7/h2,5H,1H3,(H,6,7)/b3-2- |
InChI Key |
MTMYYTFNVINSFF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C=C(S)S |
SMILES |
CC(=CC(=S)S)O |
Canonical SMILES |
CC(=O)C=C(S)S |
synonyms |
Crotonic acid, 3-hydroxydithio-, (Z)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



